molecular formula C15H23N5O3 B7080330 N,N-dimethyl-2-[4-(4-methyl-5-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide

N,N-dimethyl-2-[4-(4-methyl-5-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide

Cat. No.: B7080330
M. Wt: 321.37 g/mol
InChI Key: XVPHLEJITJXPEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2-[4-(4-methyl-5-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide is a complex organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a diazepane ring, a nitropyridine moiety, and an acetamide group

Properties

IUPAC Name

N,N-dimethyl-2-[4-(4-methyl-5-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-12-9-14(16-10-13(12)20(22)23)19-6-4-5-18(7-8-19)11-15(21)17(2)3/h9-10H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPHLEJITJXPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])N2CCCN(CC2)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[4-(4-methyl-5-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide typically involves multiple steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors under basic conditions.

    Introduction of the Nitropyridine Moiety: The nitropyridine group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the diazepane intermediate.

    Acetamide Formation: The final step involves the acylation of the diazepane-nitropyridine intermediate with dimethylacetamide under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Use of Catalysts: Catalysts can be employed to enhance reaction rates and selectivity.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and intermediates effectively.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[4-(4-methyl-5-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.

    Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the acetamide group under basic conditions.

Major Products

    Reduction: The major product of nitro group reduction is the corresponding amine.

    Oxidation: Oxidation can yield various oxidized derivatives depending on the conditions.

    Substitution: Substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N,N-dimethyl-2-[4-(4-methyl-5-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[4-(4-methyl-5-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes or receptors, while the diazepane ring can modulate the compound’s binding affinity and selectivity. The acetamide group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-2-[4-(4-methyl-5-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide: shares similarities with other diazepane derivatives and nitropyridine compounds.

    Diazepane Derivatives: Compounds with similar diazepane rings but different substituents.

    Nitropyridine Compounds: Compounds with nitropyridine moieties but different ring systems.

Uniqueness

    Structural Features: The combination of a diazepane ring, nitropyridine moiety, and acetamide group is unique to this compound.

    Biological Activity: The specific arrangement of functional groups can result in unique biological activities and interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.